molecular formula C24H24N2O2S2 B11526525 (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11526525
M. Wt: 436.6 g/mol
InChI Key: KLFQIPUMZRQHOB-MRCUWXFGSA-N
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Description

The compound (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one belongs to a class of rhodanine derivatives fused with indole moieties. Its structure features:

  • A heptyl chain at the N1 position of the indole ring, enhancing lipophilicity.
  • A Z-configured thiazolidinone-ylidene group at position 3 of the indole, contributing to planarity and conjugation.
  • A phenyl substituent at position 3 of the thiazolidinone ring, influencing steric and electronic properties.

These structural attributes make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for antimicrobial or kinase inhibition applications .

Properties

Molecular Formula

C24H24N2O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N2O2S2/c1-2-3-4-5-11-16-25-19-15-10-9-14-18(19)20(22(25)27)21-23(28)26(24(29)30-21)17-12-7-6-8-13-17/h6-10,12-15H,2-5,11,16H2,1H3/b21-20-

InChI Key

KLFQIPUMZRQHOB-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O

Origin of Product

United States

Biological Activity

The compound (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a thiazolidinone moiety and an indole structure, both of which are associated with various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O2S2C_{23}H_{22}N_{2}O_{2}S_{2}, indicating the presence of multiple functional groups that contribute to its biological activity. The thiazolidinone ring is particularly notable for its role in medicinal chemistry, often serving as a scaffold for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain thiazolidinone derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance anticancer efficacy .

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound under review may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. Studies have shown that thiazolidinone derivatives can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been explored extensively. Compounds similar to (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one have exhibited activity against various bacterial and fungal strains. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can be influenced by modifications to its structure. The presence of different substituents on the thiazolidinone ring significantly affects its pharmacological profile. For example:

Substituent Biological Activity
Methyl groupEnhanced anticancer activity
Hydroxyl groupIncreased anti-inflammatory effects
Halogen substituentsImproved antimicrobial potency

Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives:

  • Anticancer Study : A series of thiazolidinone derivatives were tested against human cancer cell lines (e.g., MCF7, HeLa). Results indicated that specific structural modifications led to IC50 values lower than 10 µM, demonstrating potent anticancer effects .
  • Anti-inflammatory Research : In an animal model of arthritis, a thiazolidinone derivative was shown to significantly reduce joint swelling and inflammatory cytokine levels compared to control groups .
  • Antimicrobial Testing : Thiazolidinones were evaluated against Gram-positive and Gram-negative bacteria, exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL against certain pathogens .

The proposed mechanisms by which (3Z)-1-heptyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways associated with inflammation and tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

Alkyl chain length (e.g., pentyl vs. heptyl).

Substituents on the thiazolidinone ring (e.g., phenyl, hydroxybenzylidene, furylmethyl).

Stereochemistry (Z vs. E configurations).

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Thiazolidinone) Alkyl Chain (Indole) Molecular Formula Key Features
Target Compound 3-Phenyl, 2-thioxo Heptyl (C7H15) C23H23N3O2S2 Enhanced lipophilicity due to long alkyl chain; Z-configuration
(3Z)-1-Pentyl analog [CID 1591695] 3-Phenyl, 2-thioxo Pentyl (C5H11) C22H20N2O2S2 Shorter alkyl chain may reduce membrane permeability
(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one 3-Isobutyl, 2-thioxo Methyl (CH3) C18H17N3O2S2 Branched alkyl on thiazolidinone; compact structure
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene N/A C16H11NO2S2 Hydroxy group enables H-bonding; planar aromatic system
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 3-Furylmethyl None C17H11N3O3S2 Heteroaromatic substituent; potential for π-π stacking

Impact of Substituents on Physicochemical Properties

  • Alkyl Chain Length : The heptyl group in the target compound increases hydrophobicity compared to shorter chains (e.g., pentyl or methyl), which may enhance cell membrane penetration but reduce aqueous solubility .
  • Thiazolidinone Substituents: Phenyl vs. Hydroxybenzylidene: The phenyl group (target) lacks H-bond donors, unlike the hydroxybenzylidene analog (), which forms intramolecular H-bonds (S(6) motif) and stabilizes crystal packing . Furylmethyl vs.

Spectroscopic and Crystallographic Insights

  • NMR Analysis : Substituents in regions analogous to "Region A" and "Region B" (as defined in ) cause distinct chemical shift variations. For example, the heptyl chain’s protons (δ ~1.2–1.5 ppm) would show upfield shifts compared to aromatic protons in hydroxybenzylidene analogs (δ ~6.5–7.5 ppm) .
  • Crystal Packing: The phenyl group in the target compound may lead to larger dihedral angles between the thiazolidinone and indole rings (cf. 79.26° in ’s analog), reducing π-π interactions compared to planar furylmethyl derivatives .

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